Bpkdi

PKD1 PKD2 PKD3

BPKDi is the preferred tool compound for PKD-dependent cardiac hypertrophy research. It delivers balanced sub-10 nM inhibition of all three PKD isoforms (IC50: 1/9/1 nM) with >1,000-fold selectivity over PKC and CaMK family members, eliminating confounding off-target effects seen with CRT0066101, CID755673, or kb NB 142-70. Validated to completely block HDAC5 nuclear export at 1 µM in cardiomyocytes—surpassing CID 2011756 (EC50=10 µM) in cellular efficacy. Its well-characterized amidobipyridyl scaffold and ATP-competitive mechanism make it an indispensable reference standard for SAR studies and PKD inhibitor development programs.

Molecular Formula C21H28N6O
Molecular Weight 380.5 g/mol
Cat. No. B10775088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBpkdi
Molecular FormulaC21H28N6O
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4
InChIInChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25)
InChIKeyXNWDRALEEPGBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPKDi: Potent and Selective Pan-Protein Kinase D (PKD) Inhibitor for Cardiac Hypertrophy Research


BPKDi (bipyridyl PKD inhibitor) is a synthetic small molecule that acts as a potent and selective inhibitor of all three protein kinase D isoforms (PKD1, PKD2, PKD3) with IC50 values of 1 nM, 9 nM, and 1 nM, respectively [1]. It belongs to the amidobipyridyl chemotype and functions as an ATP-competitive kinase inhibitor [2]. BPKDi exhibits high selectivity for PKD over the closely related PKC family (PKCδ and PKCε) and additional calcium/calmodulin-dependent protein kinase (CaMK) superfamily members at 1 µM .

Why BPKDi Cannot Be Replaced by Other PKD Inhibitors: A Comparison of Potency, Selectivity, and Cellular Efficacy


Although several small molecules target PKD, their potency, isoform selectivity, and off-target profiles differ dramatically [1]. Substituting BPKDi with analogs like CRT0066101, CID755673, kb NB 142-70, or CID 2011756 without careful validation risks introducing confounding variables such as incomplete PKD2 inhibition, off-target kinase engagement, or reduced cellular efficacy in HDAC5 phosphorylation and nuclear export assays [2]. The quantitative evidence below demonstrates that BPKDi offers a unique combination of sub‑10 nM pan‑PKD potency and robust cellular activity in cardiomyocyte models, which is not uniformly achieved by other in‑class compounds [3].

BPKDi vs. PKD Inhibitor Comparators: Quantitative Evidence for Differentiated Selection


BPKDi Exhibits Uniform Sub‑10 nM Potency Across All Three PKD Isoforms, Whereas CRT0066101 Shows Reduced PKD2 Activity

BPKDi inhibits PKD1, PKD2, and PKD3 with IC50 values of 1 nM, 9 nM, and 1 nM, respectively [1]. In contrast, CRT0066101 dihydrochloride, while equipotent on PKD1 (IC50 = 1 nM), exhibits 3.6‑fold lower potency on PKD2 (IC50 = 2.5 nM) and 2‑fold lower on PKD3 (IC50 = 2 nM) . The quantitative difference is most pronounced for PKD2, where BPKDi is approximately 3.6‑fold more potent. This uniformity is critical for studies requiring equivalent blockade of all three isoforms.

PKD1 PKD2 PKD3 Kinase inhibition IC50

BPKDi Demonstrates >1,000‑Fold Selectivity Window Over PKC and CaMK Family Kinases, Outperforming CID755673

When screened at 1 µM, BPKDi fully inhibits PKD isoforms (PRKD1 102%, PRKD2 102%, PRKD3 109%) while only weakly affecting IKBKB (57%) and STK24 (47%) among a panel of 198 kinases [1]. In contrast, CID755673 at 1 µM inhibits PKCα, PKCβI, and CAMKIIα by approximately 30‑50% [2]. Quantitative selectivity data show that BPKDi maintains an IC50 for PKD1 of 1 nM versus >1,000‑fold higher concentrations required for PKCδ and PKCε inhibition (no inhibition at 1 µM) . CID755673, by comparison, exhibits IC50 values of 182 nM (PKD1) but only a ~10‑fold selectivity window over PKC (IC50 >10 µM) .

Kinase selectivity Off-target PKC CaMK

BPKDi Effectively Blocks Phenylephrine-Induced HDAC5 Phosphorylation and Nuclear Export in Primary Cardiomyocytes at 1 µM

In neonatal rat ventricular myocytes (NRVMs) stimulated with the pro‑hypertrophic agonist phenylephrine, BPKDi at 1 µM completely abolishes HDAC5 phosphorylation and nuclear export [1]. This cellular efficacy is not uniformly reported for all PKD inhibitors. For instance, CID 2011756, despite being cell‑permeable, requires an EC50 of 10 µM for PKD1 inhibition in cells , making BPKDi approximately 10‑fold more potent in a cellular context. The differential is further supported by the observation that BPKDi reduces phenylephrine‑induced hypertrophy of NRVMs, whereas such anti‑hypertrophic activity is not a documented feature of kb NB 142‑70 or CID755673 in primary cardiac cells .

Cardiomyocyte HDAC5 Nuclear export Phenylephrine

BPKDi Suppresses Phenylephrine-Induced Cardiomyocyte Hypertrophy, a Functional Endpoint Not Reported for kb NB 142‑70 or CID755673

BPKDi, when applied at 1 µM, significantly reduces phenylephrine‑induced hypertrophy of isolated neonatal rat ventricular myocytes (NRVMs) [1]. This functional anti‑hypertrophic effect is a direct consequence of PKD inhibition and provides a disease‑relevant endpoint. In contrast, kb NB 142‑70 has been primarily characterized for antitumor activity in prostate cancer cell lines (LNCaP), with no published evidence of anti‑hypertrophic efficacy in cardiac models [2]. Similarly, CID755673 inhibits prostate cancer cell proliferation and migration but lacks documented activity in cardiac hypertrophy assays [3]. The availability of BPKDi as a tool compound validated in a cardiac hypertrophy model makes it uniquely suited for cardiovascular research applications.

Cardiac hypertrophy Anti‑hypertrophic Phenylephrine NRVM

Optimal Use Cases for BPKDi: From Cardiac Hypertrophy to Pan‑PKD Inhibition Studies


Cardiomyocyte Hypertrophy and Heart Failure Research

BPKDi is the preferred tool compound for investigating PKD‑dependent signaling in cardiac hypertrophy. Its validated ability to block phenylephrine‑induced HDAC5 phosphorylation and nuclear export at 1 µM, and to suppress hypertrophy in primary neonatal rat ventricular myocytes [1], makes it indispensable for studies aimed at elucidating the PKD‑HDAC5‑MEF2 axis in pathological cardiac remodeling [2].

Pan‑PKD Inhibition with Minimal PKC/CaMK Off‑Target Activity

When a balanced blockade of all three PKD isoforms is required without confounding inhibition of PKC or CaMK family members, BPKDi offers a >1,000‑fold selectivity window. This profile is critical for dissecting PKD‑specific functions in signal transduction pathways that intersect with PKC signaling, such as GPCR‑mediated hypertrophy or cancer cell migration [3].

Cellular Assays Requiring Low‑Micromolar Efficacy and Validated HDAC5 Export Readouts

BPKDi provides a robust, cell‑permeable tool for immunofluorescence‑based assays of HDAC5 nuclear export in cardiomyocytes. Its cellular potency (complete blockade at 1 µM) surpasses that of CID 2011756 (EC50 = 10 µM) and kb NB 142‑70 (IC50 = 2.2 µM), reducing the risk of compound toxicity or solvent artifacts in long‑term cell culture experiments [1] .

Benchmarking Novel PKD Inhibitors

Due to its well‑characterized potency (IC50 = 1/9/1 nM) and selectivity profile across 198 kinases [3], BPKDi serves as a reference standard for validating new PKD inhibitors in biochemical and cellular assays. Its amidobipyridyl scaffold and ATP‑competitive mechanism provide a consistent comparator for structure‑activity relationship (SAR) studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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